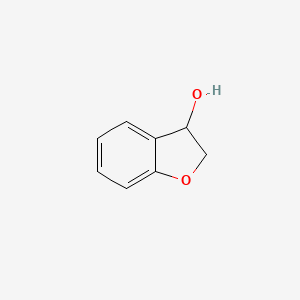

2,3-Dihydro-1-benzofuran-3-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEBFJYAAKTMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5380-80-3 | |

| Record name | N-(2,5-dichlorobenzenesulfonyl)-6-(difluoromethyl)-5-oxo-5H,6H-imidazo[1,2-c]pyrimidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydro 1 Benzofuran 3 Ol and Its Derivatives

Intermolecular Approaches to the 2,3-Dihydrobenzofuran (B1216630) Scaffold

Intermolecular strategies for constructing the 2,3-dihydrobenzofuran core typically involve the reaction of two or more separate molecular entities to form the heterocyclic ring in a convergent manner. These approaches are often versatile, allowing for the combination of diverse starting materials to generate a wide array of substituted products.

Utilizing o-Quinone Methides and o-Quinones as Intermediates

Ortho-quinone methides (o-QMs) are highly reactive intermediates that have been extensively utilized in formal [4+1] cycloaddition reactions to construct the 2,3-dihydrobenzofuran skeleton. These species can be generated in situ from various precursors, such as o-siloxybenzyl halides, and subsequently trapped with a suitable one-carbon component.

One notable approach involves the reaction of o-quinone methides with stabilized sulfur ylides. For instance, the fluoride-induced desilylation of o-siloxybenzyl halides generates the corresponding o-QM, which then reacts with a sulfur ylide to afford 2-substituted 2,3-dihydrobenzofurans. cnr.it Asymmetric variants of this reaction have also been developed, employing chiral catalysts to achieve high enantioselectivity. cnr.it

Another strategy utilizes a phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls with o-quinone methides. This method allows for the synthesis of 2,3-dihydrobenzofurans bearing a quaternary center at the C2 position. cnr.it The o-quinone methides, in this case, can be generated from Boc-protected salicylaldehyde derivatives through reaction with Grignard reagents. cnr.it

| Precursor for o-QM | C1 Component | Catalyst/Reagent | Key Feature |

| o-Siloxybenzyl halides | Stabilized sulfur ylides | Fluoride source (e.g., CsF) | Access to 2-substituted dihydrobenzofurans |

| o-Siloxybenzyl halides | Stabilized sulfur ylides | C2-symmetric chiral urea | Asymmetric synthesis with high enantioselectivity |

| Boc-protected salicylaldehydes | 1,2-Dicarbonyls | Phosphorus(III) reagents | Formation of a quaternary center at C2 |

Reactions Involving p-Quinone Methides and p-Quinones

While less common than their ortho-counterparts for the direct synthesis of the 2,3-dihydrobenzofuran ring, para-quinones can be employed in cycloaddition reactions that lead to this scaffold. For example, benzoquinones have been utilized as substrates in [3+2] cycloaddition reactions with olefins like styrenes and enol ethers to form the dihydrobenzofuran ring. researchgate.net

A notable application is the Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene derivatives. This method provides 2-aryl-2,3-dihydrobenzofurans in high yields and with excellent enantioselectivities. researchgate.net This strategy has been successfully applied to the asymmetric synthesis of natural products such as corsifurans A and B. researchgate.net

| p-Quinone Derivative | Olefin | Catalyst/Reagent | Key Feature |

| Quinone ester | Styrene derivatives | Cu/SPDO catalyst | High yields and excellent enantioselectivities for 2-aryl derivatives |

Strategies from Nitrogen-Containing Phenols and Quinones

The 2,3-dihydrobenzofuran ring system can also be accessed from nitrogen-containing starting materials. A rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes represents a unique [3+2] annulation approach. organic-chemistry.org This redox-neutral process demonstrates good functional group compatibility and has been extended to an asymmetric synthesis. organic-chemistry.org

| Starting Material | Diene | Catalyst | Key Feature |

| N-Phenoxyacetamides | 1,3-Dienes | Rh(III) catalyst | Redox-neutral [3+2] annulation with good functional group tolerance |

Employing o-Hydroxyphenylcarbonyl Derivatives and Phenols

A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes provides a powerful method for the synthesis of chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org This reaction proceeds with excellent regio- and enantiocontrol and is scalable. Its utility has been demonstrated in the synthesis of optically pure natural products like (R)-tremetone and fomannoxin. organic-chemistry.org

| Phenol Derivative | Diene | Catalyst System | Key Feature |

| o-Bromophenols | 1,3-Dienes | Pd/TY-Phos catalyst | Excellent regio- and enantiocontrol; scalable |

Intramolecular Approaches to the 2,3-Dihydrobenzofuran Scaffold

Intramolecular cyclization reactions are a powerful strategy for the synthesis of the 2,3-dihydrobenzofuran ring, often providing high levels of stereocontrol. These methods involve the formation of a key bond to close the five-membered heterocyclic ring from a pre-functionalized linear precursor.

O–C2 Bond Forming Cyclizations

The formation of the O–C2 bond is a common and effective strategy for the intramolecular synthesis of 2,3-dihydrobenzofurans. A highly enantioselective and direct intramolecular asymmetric addition of aryl halides to unactivated ketones has been developed. This method furnishes chiral 3-hydroxy-2,3-dihydrobenzofurans, which possess a chiral tertiary alcohol at the C3 position, in good yields and with excellent enantioselectivities. organic-chemistry.org

Another powerful technique is the palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides. This reaction yields optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group. The method is notable for its use of readily available starting materials, broad substrate scope, high selectivity, and mild reaction conditions. organic-chemistry.org

Furthermore, bifunctional aminoboronic acids can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids. The combination of an arylboronic acid with a chiral aminothiourea enables enantioselective conversions to produce the desired heterocycles in high yields and with high enantiomeric excess. organic-chemistry.org

C2–C3 Bond Forming Reactions

One prominent strategy for forming the C2–C3 bond is through a [4+1] annulation reaction. This method involves the reaction of ortho-quinone methides, generated in situ, with ylides. A highly enantio- and diastereoselective protocol has been developed using ammonium ylides and ortho-quinone methides to access a range of chiral 2,3-dihydrobenzofuran derivatives. nih.gov The success of this asymmetric synthesis relies on the use of a Cinchona alkaloid as a chiral leaving group, which controls the stereochemical outcome. nih.gov In these reactions, various substituted ortho-quinone methide precursors and ammonium salts are well-tolerated, consistently yielding the trans products with excellent diastereoselectivity. nih.gov

C3–Aryl Bond Forming Reactions

The formation of the C3–Aryl bond provides a direct route to 3-hydroxy-2,3-dihydrobenzofurans. A highly enantioselective and direct intramolecular asymmetric addition of aryl halides to unactivated ketones has been developed to create chiral tertiary alcohols at the C-3 position. organic-chemistry.org This method offers a straightforward pathway to the desired products in good yields and with excellent enantioselectivities. organic-chemistry.org

O–Aryl Bond Forming Reactions

Direct intramolecular functionalization of a C-H bond on the aryl ring to form the O–Aryl bond is an effective strategy for synthesizing dihydrobenzofurans. One method utilizes diaryliodonium derivatives as intermediates. nih.gov This approach is notable for its mild reaction conditions, which helps to minimize the oxidation of alcohol functionalities present in the substrate. nih.gov The process can be initiated using an oxidant like Phenyliodine(III) di(trifluoroacetate) (PIFA), but the conditions require careful optimization to favor cyclization over side reactions. nih.gov For instance, changing the solvent and adding a base can significantly alter the reaction's course, sometimes leading to the isolation of the diaryl-λ³-iodane intermediate instead of the cyclized product. nih.gov

Catalytic Asymmetric Synthesis of Chiral 2,3-Dihydro-1-benzofuran-3-ols

Achieving stereocontrol in the synthesis of 2,3-dihydro-1-benzofuran-3-ols is crucial for their application in pharmaceuticals and other bioactive compounds. Transition metal-catalyzed asymmetric cyclization reactions are a powerful tool for this purpose.

Transition Metal-Catalyzed Asymmetric Cyclization Reactions

Copper catalysts have been successfully employed for the enantioselective synthesis of chiral 2,3-dihydrobenzofuran-3-ol derivatives. An effective method involves the asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones, catalyzed by a Copper(I) complex supported by an (S,S)-QuinoxP* ligand. rsc.orgthieme-connect.com This protocol is distinguished by its mild reaction conditions and broad substrate tolerance, providing access to various chiral products in good yields and with high enantioselectivities. rsc.org The choice of the QuinoxP* ligand and a copper(I) chloride source was found to be critical for achieving high enantioselectivity, proving more effective than alternative copper systems. thieme-connect.com The reaction is highly tolerant of different substituents on the ketone and the aromatic ring. thieme-connect.com

Table 1: Copper-Catalyzed Asymmetric Synthesis of 2,3-Dihydrobenzofuran-3-ol Derivatives Data sourced from Fang and co-workers. thieme-connect.com

| Substrate (Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl ketone | 79 | 96 |

| ortho-Substituted phenyl ketone | 56 | 85 |

| Alkyl ketone | 64 | 94 |

| tert-Butyl ketone | 78 | 94 |

| α-Substituted ketone | 71 | 86 |

Rhodium catalysis offers another powerful avenue for the asymmetric synthesis of dihydrobenzofurans. A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes enables the construction of the dihydrobenzofuran skeleton. organic-chemistry.org This redox-neutral [3+2] annulation demonstrates good chemoselectivity and functional group compatibility. organic-chemistry.org While this specific example focuses on the general dihydrobenzofuran structure, rhodium catalysis has also been instrumental in related transformations. For instance, rhodium(II) octanoate-catalyzed decomposition of specific diazo compounds in the presence of vinyl ethers leads to the diastereoselective synthesis of cyclopropanes, which can then be converted to 2,3-dihydrofurans while retaining their stereochemistry. kaist.ac.kr The principles of rhodium-catalyzed asymmetric reactions, such as the isomerization of allylamines, showcase the versatility of rhodium in creating chiral molecules, a strategy adaptable to the synthesis of complex heterocyclic systems. nih.gov

Palladium-Catalyzed Enantioselective Methods

Palladium catalysis has been instrumental in the asymmetric synthesis of 2,3-dihydrobenzofurans. A notable example is the asymmetric Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. This method, utilizing a TY-Phos ligand, provides chiral 2-alkenyl-substituted 2,3-dihydrobenzofurans with high regio- and enantiocontrol. The reaction demonstrates broad functional group tolerance and is scalable, highlighting its synthetic utility.

A variety of substrates have been successfully employed in this transformation, affording the desired products in high yields and excellent enantiomeric excess (ee). The choice of ligand is crucial for both reactivity and the level of asymmetric induction.

Table 1: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes

| Entry | o-Bromophenol | 1,3-Diene | Yield (%) | ee (%) |

| 1 | 4-MeO-phenol | 1-Phenyl-1,3-butadiene | 96 | 92 |

| 2 | 4-F-phenol | 1-Phenyl-1,3-butadiene | 99 | 97 |

| 3 | 4-Cl-phenol | 1-Phenyl-1,3-butadiene | 94 | 96 |

| 4 | 4-Br-phenol | 1-Phenyl-1,3-butadiene | 89 | 93 |

| 5 | Phenol | (E)-1-phenyl-1,3-pentadiene | 66 | 82 |

Iron and Nickel-Catalyzed Asymmetric Protocols

Iron and nickel, being more earth-abundant and economical than precious metals, have emerged as powerful catalysts in asymmetric synthesis. Iron(III)-catalyzed reactions, for instance, have been utilized in combination with enzymatic resolutions to produce optically active 2,3-dihydrobenzofuran derivatives. This chemoenzymatic approach involves an initial iron-catalyzed cycloaddition followed by a lipase-catalyzed enantioselective acylation.

Nickel-catalyzed methods have also been developed for the enantioselective synthesis of dihydrobenzofuran structures. These protocols often involve asymmetric hydroarylation or reductive cross-coupling reactions, providing access to enantioenriched products. For example, a nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been reported to produce α-arylbenzamides with high enantioselectivity. While not directly yielding 2,3-dihydro-1-benzofuran-3-ol, these methods showcase the potential of nickel catalysis in constructing chiral cyclic ethers.

Table 2: Representative Iron and Nickel-Catalyzed Asymmetric Syntheses

| Catalyst System | Reaction Type | Product Type | Yield (%) | ee (%) |

| Fe(ClO4)3·Al2O3 / Lipase | Cycloaddition / Acylation | 2,3-Dihydrobenzofuran derivative | - | >99 |

| Ni-catalyst / Chiral Ligand | Asymmetric Hydroarylation | 1,1-Diarylalkanes | up to 99 | up to 99 |

Organocatalytic Approaches to Enantioenriched 2,3-Dihydro-1-benzofuran-3-ols

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of 2,3-dihydrobenzofurans. These methods often rely on the use of chiral small molecules, such as amines or phosphoric acids, to induce enantioselectivity. An intramolecular, organocatalyzed Michael addition has been developed to access biologically important 2,3-disubstituted cis-2,3-dihydrobenzofurans. By employing mandelic acid salts of primary aminocatalysts derived from cinchona alkaloids, the cyclization proceeds in high yield with moderate to good diastereoselectivity and up to 99% ee chemistryviews.org.

Another approach involves a chiral phosphoric acid-catalyzed [3+2] formal cycloaddition of 1-styrylnaphthols or phenols with quinones. This method efficiently produces trans-2,3-diarylbenzofurans with high yields and excellent stereoselectivities researchgate.net.

Table 3: Organocatalytic Synthesis of 2,3-Dihydrobenzofurans

| Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Yield (%) | ee (%) |

| Cinchona alkaloid derivative | Intramolecular Michael addition | (E)-3-(2-(2-oxopropoxy)phenyl)-1-phenylprop-2-en-1-one | - | Quantitative | 95 |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | 1-Styrylnaphthol | Quinone | up to 99 | 99 |

Enzymatic Synthesis of this compound Intermediates

Biocatalysis provides a highly selective and environmentally benign route to chiral 2,3-dihydrobenzofuran derivatives. Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to the construction of stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee) nih.govrochester.edunih.gov. This biocatalytic strategy is scalable and offers a green alternative to traditional metal-catalyzed methods nih.govrochester.edunih.gov.

Lipase-catalyzed kinetic resolution is another powerful enzymatic tool. For instance, racemic 1-(benzofuran-2-yl)ethanols have been successfully resolved using lipase-catalyzed enantiomer-selective reactions, yielding the (S)-enantiomer with high enantiomeric excess.

Table 4: Enzymatic Approaches to Chiral 2,3-Dihydrobenzofuran Intermediates

| Enzyme | Reaction Type | Substrate | Product | ee (%) |

| Engineered Myoglobin | Cyclopropanation | Benzofuran | Tricyclic 2,3-dihydrobenzofuran | >99.9 |

| Lipase | Kinetic Resolution | rac-1-(Benzofuran-2-yl)ethanol | (S)-1-(Benzofuran-2-yl)ethanol | 98.6 |

Synthesis via Dearomatization of Benzofurans

The dearomatization of benzofurans represents a direct approach to the synthesis of 2,3-dihydrobenzofurans. This can be achieved through hydrogenation or cycloaddition reactions.

Hydrogenation Strategies to 2,3-Dihydrobenzofurans

Asymmetric hydrogenation of benzofurans is a powerful method for producing enantioenriched 2,3-dihydrobenzofurans. Various transition metal catalysts, including iridium, ruthenium, and rhodium, have been successfully employed for this transformation. For instance, iridium complexes with chiral pyridine-phosphinite ligands have been shown to be efficient catalysts for the asymmetric hydrogenation of 2- and 3-substituted benzofurans, yielding products with high conversions and enantioselectivities. Similarly, ruthenium-NHC catalysts have been developed for the complete hydrogenation of benzofurans to afford chiral octahydrobenzofurans with good to excellent enantioselectivities nih.govresearchgate.net.

Table 5: Asymmetric Hydrogenation of Benzofurans

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| Ir-Pyridine-Phosphinite | 2-Methylbenzofuran | 2-Methyl-2,3-dihydrobenzofuran | >95 | 85 |

| Ru-NHC | 2-Methylbenzofuran | 2-Methyloctahydrobenzofuran | 92 | 88 |

| Rh/Hf Bimetallic | 2-Phenylbenzofuran | 2-Phenyl-2,3-dihydrobenzofuran | 98 | 99 |

Cycloaddition Reactions Leading to 2,3-Dihydrobenzofurans

Cycloaddition reactions provide another avenue for the dearomative synthesis of 2,3-dihydrobenzofurans. A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides has been developed for the synthesis of a variety of 2,3-dihydrobenzofurans. This method utilizes a cinchona alkaloid as a chiral leaving group to control the stereochemical outcome.

Furthermore, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with various partners have been explored. These reactions can be triggered by carbon or nitrogen nucleophiles, leading to the formation of polycyclic compounds containing the 2,3-dihydrobenzofuran core with excellent diastereoselectivities.

Table 6: Cycloaddition Reactions for the Synthesis of 2,3-Dihydrobenzofurans

| Reaction Type | Key Intermediates | Catalyst/Promoter | Diastereomeric Ratio | ee (%) |

| [4+1] Annulation | o-Quinone methide, Ammonium ylide | Chiral Ammonium Salt | >95:5 (trans) | up to 99 |

| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofuran, p-Quinamine | K2CO3 | >20:1 | - |

Radical Cyclization and Addition Approaches for Dearomatization

The dearomatization of benzofurans represents a direct route to 2,3-dihydrobenzofurans. Radical cyclization and addition reactions have emerged as powerful tools for this transformation. nih.gov One notable approach involves a cascade radical cyclization/intermolecular coupling of 2-azaallyls. In this method, a single-electron transfer from a 2-azaallyl anion to a 2-iodo aryl allenyl ether initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling. nih.govresearchgate.net This strategy allows for the construction of complex benzofurylethylamine derivatives. nih.govresearchgate.net

Another innovative method is the dearomatization silylation of benzofurans. This process proceeds via a silyl radical addition and a subsequent endocyclic C(2)-O bond scission under metal-catalyst-free conditions. nih.govdocumentsdelivered.com Mechanistic studies suggest the involvement of radical/single-electron transfer and rsc.orgcnr.it-Brook rearrangement processes. nih.govdocumentsdelivered.com

Halofunctionalization-Mediated Dearomatization

Halofunctionalization has been utilized for the dearomatization of benzofurans, providing a pathway to functionalized 2,3-dihydrobenzofurans. However, these methods often necessitate the prior installation of substituents bearing nucleophilic moieties, which can involve multiple synthetic steps. nih.gov

Photoredox Catalysis in Dearomatizing Fluoroaroylation

A significant advancement in the dearomatization of benzofurans is the use of cooperative N-heterocyclic carbene (NHC) and photoredox catalysis for 2,3-fluoroaroylation. nih.govacs.orgnih.gov In this process, aroyl fluorides act as bifunctional reagents, enabling the concurrent formation of both a C-C and a C-F bond. nih.govacs.org The reaction cascade involves the radical/radical cross-coupling of a benzofuran radical cation, generated in the photoredox cycle, with a neutral ketyl radical formed in the NHC catalysis cycle. nih.govacs.orgnih.gov This redox-neutral transformation exhibits a broad substrate scope and high functional group tolerance, yielding 3-aroyl-2-fluoro-2,3-dihydrobenzofurans with moderate to good yields and high diastereoselectivity. nih.govacs.org The application of visible-light photoredox catalysis has become a prominent strategy for introducing fluorine atoms into organic substrates due to its mild reaction conditions and high functional group compatibility. mdpi.com

| Catalyst System | Reagent | Product | Yield | Diastereoselectivity |

| NHC / Photoredox | Aroyl Fluoride | 3-Aroyl-2-fluoro-2,3-dihydrobenzofuran | Moderate to Good | High |

Rearrangement Reactions in the Synthesis of 2,3-Dihydrobenzofuran Derivatives

Rearrangement reactions offer another strategic avenue for the synthesis of the 2,3-dihydrobenzofuran scaffold. One such method involves the treatment of 2-(1-benzotriazolylalkoxy)benzophenones with lithium diisopropylamide (LDA) to form 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols. Subsequent rearrangement of these intermediates with zinc bromide affords 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Another approach utilizes a chalcone rearrangement strategy for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones via cyclized 2,3-dihydrobenzofuran intermediates. nih.gov Additionally, trifluoroacetic anhydride (TFAA) can induce a nih.govnih.gov-sigmatropic rearrangement of N-trifluoroacetyl-ene-hydroxylamines to produce dihydrobenzofurans. organic-chemistry.org Photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives has also been developed for the synthesis of trans- and cis-dihydrobenzo[f]quinolines. rsc.org

One-Pot Synthetic Methodologies for 2,3-Dihydrobenzofurans

One-pot syntheses provide an efficient and atom-economical approach to 2,3-dihydrobenzofurans. A metal-free, one-pot method involves the [4+1] annulation of para-quinone methides with bromonitromethane, followed by an oxidation/elimination sequence to yield functionalized 2,3-dihydrobenzofurans. rsc.org Another regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans is achieved through the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This generates o-quinone methides, which then undergo Michael addition with various nucleophiles and subsequent intramolecular elimination of a bromide anion. cnr.itorganic-chemistry.org

Rhodium-catalyzed intramolecular cyclization represents another one-pot strategy. rsc.org Furthermore, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions, often accelerated by microwave irradiation. nih.gov

| Reaction Type | Key Intermediates | Starting Materials |

| [4+1] Annulation | para-Quinone Methides | ortho-Substituted para-Quinone Methides, Bromonitromethane |

| Michael Addition/Cyclization | o-Quinone Methides | 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl Nitrate, Nucleophiles |

| Sonogashira Coupling/Cyclization | - | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides |

Resolution of Racemic 2,3-Dihydro-1-benzofuran-3-ols

The separation of enantiomers from a racemic mixture, a process known as resolution, is crucial for accessing stereochemically pure compounds. libretexts.org For 2,2-disubstituted 2,3-dihydro-benzofuran-3-ols, a method has been developed where the racemic mixture of syn and anti diastereoisomers is first separated after silylation. The major racemic anti isomers are then transesterified using (R)-pentolactone, which allows for the separation of the pure enantiomers. ias.ac.in

In the context of developing potent and selective CB2 receptor agonists, enantiomeric separation of a racemic 2,3-dihydro-1-benzofuran derivative was achieved using a Cyclobond DMP column. nih.gov Kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols has also been accomplished through lipase-catalyzed enantiomer-selective acylation, yielding highly enantiopure acetates and alcohols. researchgate.net The resolution of racemic compounds is a critical step, as different enantiomers can exhibit distinct biological activities. libretexts.org

| Compound | Resolution Method | Chiral Auxiliary/Stationary Phase |

| 2,2-Disubstituted 2,3-dihydro-benzofuran-3-ols | Transesterification | (R)-Pentolactone |

| Racemic 2,3-dihydro-1-benzofuran derivative | Chiral Chromatography | Cyclobond DMP column |

| 1-(Benzofuran-2-yl)ethanols | Kinetic Resolution | Lipase |

Advanced Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of 2,3-Dihydro-1-benzofuran-3-ol would be dominated by absorptions characteristic of its alcohol, ether, and aromatic components.

Key diagnostic absorptions would include:

A strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Sharp peaks in the 3100-3000 cm⁻¹ range, corresponding to the C-H stretching of the aromatic ring.

Absorptions just below 3000 cm⁻¹, due to the C-H stretching of the aliphatic CH₂ and CH groups.

Aromatic C=C stretching vibrations appearing in the 1600-1450 cm⁻¹ region.

A strong C-O stretching vibration for the secondary alcohol around 1100-1050 cm⁻¹.

An asymmetric C-O-C stretch for the aryl alkyl ether component of the dihydrofuran ring, typically observed around 1250 cm⁻¹.

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic (C-H) | Stretch | 2960 - 2850 | Medium |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

Note: Predicted values based on standard IR correlation tables and data for related compounds. nist.gov

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Fourier-Transform Infrared (FT-IR) Spectroscopy

In FT-IR spectroscopy, the key identifying feature for this compound would be the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. The spectrum would also exhibit characteristic peaks for the aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C-O stretching of the ether and the alcohol would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200-3600 | Strong, Broad | O-H Stretch (Alcohol) |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch |

| 1450-1600 | Medium to Weak | Aromatic C=C Stretch |

| 1200-1300 | Strong | Aryl Ether C-O Stretch |

| 1000-1200 | Strong | Alcohol C-O Stretch |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that simplifies the analysis of liquid and solid samples. The resulting ATR-IR spectrum for this compound would be very similar to its transmission FT-IR spectrum. However, the intensities of the peaks may vary slightly due to the different sampling method. The broad O-H stretching band and the characteristic aromatic and aliphatic C-H stretches would remain the most prominent features for identification. Spectral data for the closely related 2,3-dihydrobenzofuran (B1216630) shows key peaks that would also be present in the spectrum of the target molecule, with the addition of the hydroxyl group absorptions nih.gov.

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental molecular vibrations. For this compound, the first overtone of the O-H stretching vibration would be a prominent feature in the NIR spectrum, typically appearing in the 6900-7100 cm⁻¹ region. This technique is particularly sensitive to hydrogen bonding.

Vapor Phase Infrared (IR) Spectroscopy

In vapor phase IR spectroscopy, the sample is analyzed in the gaseous state. For this compound, this would result in sharper absorption bands compared to condensed phase spectra due to the absence of intermolecular interactions like hydrogen bonding. The O-H stretching vibration in the vapor phase would appear as a sharper band at a higher frequency (around 3600-3700 cm⁻¹) compared to the broad band seen in the condensed phase. The NIST WebBook provides a gas-phase spectrum for the parent compound, 2,3-dihydrobenzofuran, which shows the fundamental vibrations without the influence of the hydroxyl group nist.govnist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to the benzofuran chromophore. The benzene (B151609) ring fused to the dihydrofuran ring will give rise to π → π* transitions. Typically, benzofuran and its derivatives exhibit two main absorption bands researchgate.net. These correspond to the E2 (benzenoid) and B (benzenoid) bands of the benzene ring. The presence of the hydroxyl group is expected to cause a slight red shift (bathochromic shift) of these absorption maxima.

Table 2: Expected UV-Vis Spectral Data for this compound in a Non-polar Solvent

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition |

| ~280-290 nm | Moderate | π → π* (B-band) |

| ~240-250 nm | High | π → π* (E2-band) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule would be expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation.

Research on the fragmentation of protonated dihydrobenzofuran neolignans, which share the same core structure, provides valuable insights into the expected fragmentation pathways nih.gov. A key fragmentation pathway for related structures with a hydroxyl group at the C-3 position involves the loss of a water molecule from the protonated molecule nih.gov. Other common fragmentations would involve the cleavage of the dihydrofuran ring.

Table 3: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound ([C₈H₈O₂ + H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 153.0597 | 135.0491 | H₂O | Protonated benzofuran |

| 153.0597 | 121.0648 | CH₂O | Protonated phenol |

| 153.0597 | 107.0491 | C₂H₄O | Benzofuran radical cation |

| 135.0491 | 107.0491 | CO | Benzofuran radical cation |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical studies)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. nih.gov Such paramagnetic species include free radicals, radical ions, and transition metal complexes. The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons instead of atomic nuclei. nih.gov Due to its high specificity and sensitivity in detecting and characterizing paramagnetic species, EPR is an indispensable tool for investigating reaction mechanisms involving radical intermediates, studying redox processes, and understanding the behavior of antioxidants. nih.gov

For a molecule like this compound, which contains a phenolic hydroxyl group, EPR spectroscopy is particularly relevant for studying its potential antioxidant activity and the formation of corresponding radical species. Phenolic compounds are known to act as radical scavengers, typically through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl group donates its hydrogen atom to a reactive radical, thereby neutralizing it. This process results in the formation of a more stable phenoxyl radical.

While direct EPR studies specifically targeting the this compound radical were not prominently found in the surveyed literature, the technique's applicability can be inferred from studies on analogous structures, such as dihydrofurans and dibenzofurans. rsc.orgrsc.org Upon oxidation or reaction with other radicals, this compound would be expected to form a phenoxyl radical. The unpaired electron in this radical would be delocalized over the aromatic ring system.

The resulting EPR spectrum would be characterized by its g-factor and hyperfine coupling constants (hfs). The g-factor provides insight into the electronic environment of the unpaired electron. mdpi.com The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) within the molecule, providing detailed information about the spin density distribution and thus the radical's structure. rsc.org For the phenoxyl radical of this compound, significant hyperfine couplings would be expected from the protons on the aromatic ring and potentially from the protons at the C2 and C3 positions of the dihydrofuran ring.

A hypothetical study could involve generating the radical in situ within the EPR spectrometer's cavity, for example, by reacting this compound with a known radical generator like DPPH (2,2-diphenyl-1-picrylhydrazyl) or through photolysis. The resulting spectrum could then be analyzed and simulated to determine the hyperfine coupling constants, providing a map of the unpaired electron's distribution across the molecule.

| Parameter | Typical Value Range for Phenoxyl Radicals | Information Provided |

| g-factor | 2.0030 - 2.0060 | Electronic environment of the unpaired electron. |

| ¹H Hyperfine Coupling (aromatic) | 0.1 - 1.0 mT | Spin density distribution on the benzene ring. |

| ¹H Hyperfine Coupling (aliphatic) | Variable, depends on conformation | Spin delocalization onto the dihydrofuran ring. |

This table presents typical data ranges for phenoxyl radicals derived from various phenolic compounds to illustrate the expected parameters for the radical of this compound.

By comparing the experimental hyperfine coupling constants with those calculated using quantum chemical methods like Density Functional Theory (DFT), a definitive assignment of the radical structure can be achieved. rsc.org Such studies are crucial for elucidating the mechanisms of antioxidant action and understanding the structure-activity relationships of phenolic compounds. mdpi.com

Advanced and Operando Spectroscopic Techniques for Reaction Monitoring and Mechanism Elucidation

Understanding the intricate details of a chemical reaction, including the identification of transient intermediates and the characterization of the active catalyst state, is crucial for process optimization and the rational design of new synthetic routes. Operando spectroscopy is an advanced methodology that addresses this need by combining a spectroscopic measurement on a material with a simultaneous assessment of its catalytic activity or reactivity under actual reaction conditions. chimia.ch This approach provides a direct correlation between the structural or electronic properties of the catalyst and its performance, offering a dynamic picture of the reaction mechanism. escholarship.org

The synthesis of this compound can be achieved through various catalytic pathways, such as the intramolecular cyclization of appropriately substituted phenols. organic-chemistry.org These reactions often employ transition metal catalysts and proceed through multiple steps, making them ideal candidates for investigation by operando techniques. By monitoring the reaction in real-time, one can gain insights into catalyst activation, deactivation, and the nature of the key intermediates.

Several advanced spectroscopic techniques can be integrated into an operando setup to monitor the synthesis of this compound:

Operando FTIR/DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy): This technique is highly sensitive to the vibrational modes of molecules and can be used to identify functional groups of reactants, products, and surface-adsorbed intermediates on a heterogeneous catalyst. For example, in a cyclization reaction, one could monitor the disappearance of a specific vibrational band of the starting material and the appearance of bands corresponding to the hydroxyl group and the ether linkage in this compound.

Operando Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly effective for studying catalyst structures, especially metal oxides, under reaction conditions. It can also be used to monitor the conversion of reactants in either liquid or gas phases.

Operando X-ray Absorption Spectroscopy (XAS): Performed at synchrotron facilities, XAS is a powerful element-specific technique that can provide information about the oxidation state, coordination number, and local geometric structure of the metal center in a catalyst. For a palladium-catalyzed synthesis, for instance, operando XAS could track changes in the oxidation state of palladium (e.g., Pd(0), Pd(II)) during the catalytic cycle.

Operando Mass Spectrometry (MS) and Gas Chromatography (GC): Coupled with spectroscopic techniques, these methods provide real-time quantitative analysis of the reactants and products in the gas or liquid phase, allowing for the direct correlation of spectroscopic observations with catalytic activity and selectivity. chimia.ch

| Technique | Type of Information | Application to this compound Synthesis |

| Operando DRIFTS | Vibrational modes, functional groups, adsorbed species. | Monitoring the consumption of starting material and formation of the dihydrobenzofuran ring. |

| Operando Raman | Catalyst structure, vibrational modes of reactants/products. | Characterizing the catalyst under working conditions; quantifying product formation. |

| Operando XAS | Oxidation state and local environment of catalyst metal center. | Elucidating the catalytic cycle by tracking changes in the catalyst's electronic and geometric structure. |

| Mass Spectrometry | Real-time product/byproduct analysis. | Correlating spectroscopic data with catalytic activity and selectivity. |

By employing a multi-technique approach, where several spectroscopic methods are used simultaneously in a single reactor cell, a more complete and unambiguous understanding of the reaction mechanism for the synthesis of this compound can be achieved. chimia.ch This knowledge is invaluable for improving reaction yields, enhancing selectivity, and designing more efficient and robust catalytic systems.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on 2,3-Dihydro-1-benzofuran-3-ol and its Derivatives

Density Functional Theory (DFT) is a widely utilized computational method for studying the electronic structure of molecules. It has been applied to various derivatives of 2,3-dihydrobenzofuran (B1216630) to elucidate their structural, electronic, and spectroscopic properties.

Theoretical geometry optimization is a fundamental step in computational chemistry, providing the most stable (lowest energy) conformation of a molecule. For derivatives of 2,3-dihydrobenzofuran, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized geometric parameters such as bond lengths and bond angles. researchgate.netsemanticscholar.org

These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational method. For instance, in a study of 2,3-dihydrobenzofuran-linked chalcones, the calculated bond lengths were found to be in good agreement with experimental values. researchgate.net The olefinic double bond (C=C) in one such derivative, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP), was calculated to be 1.3473 Å. researchgate.net The planarity of the 2,3-dihydro-1-benzofuran ring system is a key feature, as seen in the crystal structure of related compounds where it is observed to be essentially planar. nih.gov

Table 1: Selected Calculated Bond Lengths for a 2,3-Dihydrobenzofuran Derivative (DBPP)

| Bond | Bond Length (Å) |

|---|---|

| C17-C19 (Olefinic) | 1.3473 |

| C=O | 1.234 |

| C-O (furan ring) | 1.375 |

Data obtained at the B3LYP/6-311G(d,p) level of theory.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. scialert.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com

A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com This energy gap also influences the optical properties of the compound; a smaller gap often corresponds to absorption at a longer wavelength in the UV-Vis spectrum. researchgate.net

For 2,3-dihydrobenzofuran-linked chalcones, DFT calculations have been used to determine the HOMO and LUMO energies. The distribution of these orbitals reveals the sites prone to electrophilic and nucleophilic attack. In one study, the HOMO-LUMO gap for the derivative DBNPP was found to be lower than its counterparts, indicating a higher likelihood of intramolecular charge transfer. researchgate.netsemanticscholar.org

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for 2,3-Dihydrobenzofuran Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| DBPP | -6.21 | -2.25 | 3.96 |

| DBTP | -6.10 | -2.31 | 3.79 |

| DBNPP | -6.69 | -3.21 | 3.48 |

Calculations performed using DFT/B3LYP/6-311G(d,p). researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MESP map displays different potential values on the molecular surface, typically using a color scale. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on heteroatoms like oxygen) that are susceptible to electrophilic attack. mdpi.com Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms) that are prone to nucleophilic attack. mdpi.com

In studies of 2,3-dihydrobenzofuran derivatives, MESP plots have shown that the electronegative region is concentrated around the oxygen atoms, particularly the carbonyl oxygen in chalcone derivatives. researchgate.netsemanticscholar.org Conversely, the most electropositive regions are typically located over the hydrogen atoms of the five-membered dihydrofuran ring. researchgate.netsemanticscholar.org This information is critical for understanding intermolecular interactions and predicting the sites of chemical reactions.

Computational methods can predict the vibrational (IR) and electronic (UV-Vis) spectra of molecules. DFT calculations provide theoretical vibrational frequencies that, when scaled appropriately, show good agreement with experimental FT-IR and Raman spectra. researchgate.netmdpi.com This correlation allows for the assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequency of a carbonyl group (C=O) in a related benzofuranone compound has been computationally identified and compared with experimental data. nih.gov

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). globalresearchonline.net The calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, often corresponding to HOMO→LUMO excitations. researchgate.net For 2,3-dihydrobenzofuran-linked chalcones, TD-DFT calculations have been performed in different solvents to observe the effect of polarity on the absorption maxima, revealing hyperchromic (bathochromic) shifts with increasing solvent polarity. researchgate.netsemanticscholar.org

Table 3: Predicted Spectroscopic Data for a 2,3-Dihydrobenzofuran Derivative (DBPP)

| Spectrum | Parameter | Calculated Value |

|---|---|---|

| IR | C=O Stretching Frequency | ~1650 cm-1 |

| UV-Vis (in DMSO) | λmax | 363.34 nm |

Data obtained from DFT and TD-DFT calculations. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.netdergipark.org.tr These parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. A larger value indicates higher stability and lower reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1/η). Higher softness implies higher reactivity. irjweb.com

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ²/2η (where μ is the chemical potential, -χ).

These descriptors have been calculated for derivatives of 2,3-dihydrobenzofuran to compare their relative reactivities. researchgate.net

Table 4: Calculated Global Reactivity Descriptors for 2,3-Dihydrobenzofuran Derivatives (in eV)

| Compound | Ionization Potential (I) | Electron Affinity (A) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| DBPP | 6.21 | 2.25 | 1.98 | 0.50 | 4.48 |

| DBTP | 6.10 | 2.31 | 1.89 | 0.53 | 4.43 |

| DBNPP | 6.69 | 3.21 | 1.74 | 0.57 | 6.96 |

Calculations performed using DFT/B3LYP/6-311G(d,p). researchgate.net

Mechanistic Investigations via Computational Chemistry

Beyond static molecular properties, computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds.

For example, in the synthesis of complex heterocyclic systems derived from benzofurans, computational studies can help rationalize the formation of the observed products. A proposed mechanism for the formation of tricyclic benzofuro[2,3-c]pyridin-3-ol involves an intramolecular cascade condensation reaction. nih.gov Computational modeling of such a pathway would involve calculating the energies of the proposed intermediates and transition states (e.g., the formation of an imine intermediate followed by cyclization) to determine the most energetically favorable route. nih.gov These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org These models are essential in drug discovery for predicting the activity of new molecules, thereby saving significant time and resources. nih.govresearchgate.net

For benzofuran and its derivatives, QSAR studies have been performed for various biological targets. In one study, a 2D-QSAR model was developed for a series of newly synthesized 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids with vasodilation activity. researchgate.net The resulting model showed a strong statistical correlation (R² = 0.816) between the molecular descriptors and the observed biological activity, allowing for the prediction of activity for new analogues. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| N | 24 | Number of compounds in the dataset |

| n | 4 | Number of descriptors in the model |

| R² | 0.816 | Squared correlation coefficient (goodness of fit) |

| R²cvOO | 0.731 | Leave-one-out cross-validation R² (robustness) |

| R²cvMO | 0.772 | Leave-many-out cross-validation R² (robustness) |

| F | 21.103 | F-test value (statistical significance) |

Another study focused on 3D-QSAR analysis of benzofuran-3-yl-(indol-3-yl)maleimides as inhibitors of glycogen synthase kinase 3β (GSK-3β). nih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers developed models that correlated the steric and electrostatic fields of the molecules with their inhibitory potency, helping to determine the correct binding mode at the active site. nih.gov

Thermochemical and Kinetic Studies (Computational)

Computational thermochemistry is used to predict the thermodynamic properties of molecules, such as their enthalpy of formation, while computational kinetics predicts reaction rates. These studies are vital for understanding the stability of compounds and the speed at which reactions occur.

Computational thermochemical studies have been performed on benzofuran derivatives to examine the influence of heteroatoms on the standard enthalpies of formation. researchgate.net Such studies often use high-level ab initio methods to achieve high accuracy, providing valuable data that can be difficult to obtain experimentally.

Kinetic studies have also been performed. For example, the kinetics of the gas-phase reactions of 2,3-dihydrobenzofuran with OH radicals have been investigated using a relative rate method. researchgate.net The rate constant for this reaction was determined to be (3.66 ± 0.56) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This type of data is crucial for atmospheric chemistry models to predict the environmental fate of such compounds.

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 2,3-Dihydrobenzofuran | OH Radical | (3.66 ± 0.56) × 10⁻¹¹ |

| 2,3-Benzofuran | OH Radical | (3.73 ± 0.74) × 10⁻¹¹ |

| 2,3-Dihydrobenzofuran | O₃ | <1 × 10⁻¹⁹ |

Applications in Organic Synthesis and Chemical Methodology

2,3-Dihydro-1-benzofuran-3-ol as a Building Block for Complex Molecule Synthesis

The this compound moiety is a versatile building block in the synthesis of more complex molecules due to its inherent structural features and the reactivity of its functional groups. The hydroxyl group at the 3-position provides a convenient handle for further chemical transformations, such as etherification, esterification, or substitution reactions. This allows for the introduction of diverse functionalities and the extension of the molecular framework.

A notable application of this building block is in the synthesis of Amaryllidaceae alkaloids like galantamine. nih.gov The dihydrobenzofuran core forms a key part of the target molecule's structure. Synthetic strategies often involve the construction of a functionalized 2,3-dihydrobenzofuran (B1216630) intermediate, which is then elaborated to the final complex natural product. nih.gov

Furthermore, the chiral nature of this compound, with a stereocenter at the 3-position, makes it a valuable precursor for the asymmetric synthesis of complex molecules. Enantioselective methods to prepare chiral 3-hydroxy-2,3-dihydrobenzofurans have been developed, providing access to optically pure building blocks for the synthesis of enantiomerically pure target compounds. organic-chemistry.org

The strategic importance of this building block is highlighted in the synthesis of various natural products and bioactive molecules where the dihydrobenzofuran unit is a core structural element. researchgate.netrsc.org Its utility is further expanded by the ability to introduce substituents at various positions on both the aromatic ring and the dihydrofuran ring, allowing for the generation of diverse molecular architectures.

Development of Novel Synthetic Methodologies Based on the 2,3-Dihydrobenzofuran Scaffold

The significance of the 2,3-dihydrobenzofuran core has driven the development of numerous innovative synthetic methodologies for its construction. cnr.itresearchgate.netnih.gov These methods can be broadly categorized into intramolecular and intermolecular approaches, often employing transition-metal catalysis or metal-free conditions. cnr.it

Intramolecular Cyclization Strategies:

One of the most common approaches involves the intramolecular cyclization of a suitably substituted precursor. This can be achieved through various bond formations, including:

O-Alkyl Bond Formation: This classical approach typically involves the intramolecular alkylation of a phenol. ucl.ac.uk

C-H Functionalization: Rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been used to synthesize highly functionalized 2,3-dihydrobenzofurans. nih.gov

Heck/Tsuji-Trost Reaction: A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org

Intermolecular Cycloaddition Strategies:

Intermolecular approaches often involve the reaction of two or more components to construct the dihydrobenzofuran ring in a single step. Key examples include:

[3+2] Cycloaddition: This strategy has been widely used, for instance, in the reaction of quinones with alkenes. cnr.itresearchgate.net

[4+1] Annulation: This method has been employed in the reaction of p-quinone methides with α-aryl diazoacetates under metal-free, TfOH-catalyzed conditions to yield 2,3-dihydrobenzofuran derivatives. nih.gov Another example is the phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides. organic-chemistry.org

[4+1] Cycloaddition: A scandium triflate-catalyzed [4+1] cycloaddition of 2-hydroxy-substituted para-quinone methides and isocyanides has been developed to access N-functionalized 2,3-disubstituted benzofurans. rsc.org

Transition Metal-Free Approaches:

Reflecting a trend towards greener chemistry, several metal-free synthetic protocols have been developed. These include catalyst-free reactions of substituted salicylaldehydes with sulfoxonium ylide and base-induced syntheses. nih.govresearchgate.net

The table below summarizes some of the novel synthetic methodologies for constructing the 2,3-dihydrobenzofuran scaffold.

| Methodology | Key Reactants | Catalyst/Conditions | Bond(s) Formed | Reference |

| Intramolecular C-H Functionalization | Aryldiazoacetates | Dirhodium carboxylate catalysts | C-C, C-O | nih.gov |

| Heck/Tsuji-Trost Reaction | o-Bromophenols, 1,3-Dienes | Pd/TY-Phos | C-C, C-O | organic-chemistry.org |

| [3+2] Cycloaddition | Quinones, Alkenes | Chiral Phosphoric Acid | C-C, C-O | cnr.it |

| [4+1] Annulation | p-Quinone Methides, Diazoacetates | TfOH (metal-free) | C-C, C-O | nih.gov |

| Catalyst-Free Synthesis | Salicylaldehydes, Sulfoxonium Ylide | CH₂Cl₂ | C-C, C-O | nih.gov |

Role in Total Synthesis of Natural Products Incorporating the 2,3-Dihydrobenzofuran Motif

The 2,3-dihydrobenzofuran skeleton is a recurring motif in a wide array of natural products, many of which exhibit significant biological activities. cnr.itresearchgate.netrsc.org Consequently, the total synthesis of these natural products has been a major focus for synthetic organic chemists, with the construction of the dihydrobenzofuran core often being a key strategic challenge.

Several classes of natural products feature this structural unit, including lignans, neolignans, alkaloids, and isoflavonoids. researchgate.net The synthetic strategies employed to construct this core within the context of a total synthesis are diverse and often highlight the ingenuity of modern organic chemistry.

Examples of Natural Products and Synthetic Strategies:

Decursivine and Serotobenine: The total syntheses of these alkaloids have been a subject of significant research, with various approaches developed to construct the core 2,3-dihydrobenzofuran structure. rsc.org

Lithospermic Acid: This natural product, which exhibits anti-HIV activity, contains a 2,3-dihydrobenzofuran moiety. Its total synthesis has been accomplished, showcasing strategies for the stereocontrolled formation of the dihydrobenzofuran ring. researchgate.netrsc.org

Linderol A and Bisabosqual A: These natural products also incorporate the 2,3-dihydrobenzofuran skeleton, and their total syntheses have been reported. rsc.org

Pterocarpans: This class of isoflavonoids, known for their antifungal properties, is characterized by a tetracyclic ring system that includes a 2,3-dihydrobenzofuran unit. rsc.orgbuet.ac.bd

Conocarpan and Heliannuols: These are other examples of natural products whose total syntheses have been achieved, with the formation of the 2,3-dihydrobenzofuran ring being a critical step. rsc.org

Resveratrol Oligomers: Some oligomers of resveratrol, which are known for their antioxidant properties, also contain the 2,3-dihydrobenzofuran motif. rsc.org

The construction of the 2,3-dihydrobenzofuran core in these total syntheses often relies on the methodologies discussed in the previous section, including intramolecular cyclizations and cycloaddition reactions. The choice of strategy is often dictated by the specific substitution pattern and stereochemistry of the target natural product.

The following table lists some natural products containing the 2,3-dihydrobenzofuran motif and the general synthetic approach used for the construction of this core.

| Natural Product | Class | Key Synthetic Strategy for Dihydrobenzofuran Core | Reference |

| Decursivine | Alkaloid | Various intramolecular cyclization strategies | rsc.org |

| Serotobenine | Alkaloid | Various intramolecular cyclization strategies | rsc.org |

| Lithospermic Acid | Polyphenol | Stereocontrolled cyclization | researchgate.netrsc.org |

| Linderol A | Sesquiterpenoid | Intramolecular cyclization | rsc.org |

| Pterocarpans | Isoflavonoid | Cyclization of isoflavone precursors | rsc.org |

| Conocarpan | Neolignan | Oxidative cyclization | rsc.org |

Functionalized 2,3-Dihydrobenzofurans in Material Chemistry and Dyes

While the primary focus on 2,3-dihydrobenzofurans has been in the realm of medicinal chemistry and natural product synthesis, functionalized derivatives are also finding applications in material science and as components of dyes. acs.orgsemanticscholar.org The rigid, planar nature of the benzofuran core, combined with the three-dimensional structure of the dihydrofuran ring, offers a unique scaffold for the design of functional organic materials.

The synthetic versatility of the 2,3-dihydrobenzofuran scaffold allows for the introduction of various functional groups that can tune the electronic and photophysical properties of the resulting molecules. This makes them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

One specific example is the use of benzofuran-fused borondipyrromethenes (BODIPYs) as red-emitting laser dyes. acs.org The fusion of the benzofuran ring system to the BODIPY core can significantly influence the photophysical properties of the dye, leading to desirable characteristics such as high fluorescence quantum yields and photostability.

Furthermore, the development of synthetic methodologies to produce functionalized furans and benzofurans as building blocks for organic materials is an active area of research. semanticscholar.org These building blocks can be used to construct larger, conjugated systems with tailored properties for specific applications in materials chemistry. The ability to control the substitution pattern on the 2,3-dihydrobenzofuran scaffold is crucial for fine-tuning the performance of these materials.

The synthesis of 2,3-dihydrobenzofuran chalcogenides under visible light represents a sustainable approach to functionalized dihydrobenzofurans that could be utilized in materials science. mdpi.com This method allows for the introduction of chalcogen atoms, which can impart unique electronic properties to the molecules.

Investigations into Biological Activity Mechanisms and Structure Activity Relationships Sar

Structure-Activity Relationship (SAR) Studies of 2,3-Dihydro-1-benzofuran-3-ol Derivatives

SAR studies have been instrumental in identifying the structural requirements for the biological activity of 2,3-dihydro-1-benzofuran derivatives. Factors such as the placement and chemical nature of substituents, the three-dimensional arrangement of atoms (stereochemistry), and the molecule's preferred shape (conformation) all play critical roles.

The biological activity of 2,3-dihydro-1-benzofuran derivatives can be significantly altered by the addition of various chemical groups at different positions on the benzofuran core.

Earlier SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position were often crucial for cytotoxic activity nih.gov. More specifically, the position of substituents on the benzofuran ring is a critical determinant of the compound's biological effect nih.govmdpi.com. For instance, a study involving a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells nih.govmdpi.com.

In a series of 2,3-dihydrobenzofuran-2-carboxylic acids designed as peroxisome proliferator-activated receptor alpha (PPARα) agonists, systematic SAR studies identified several key structural elements necessary for maintaining both potency and subtype selectivity nih.gov. Similarly, for a class of 2,3-dihydro-1-benzofuran derivatives acting as cannabinoid receptor 2 (CB2) agonists, modifications at the C-3 position were explored to understand their impact on activity nih.gov. The nature of the substituent is also vital; the introduction of halogen atoms like bromine, chlorine, or fluorine has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds that improve binding affinity to biological targets nih.gov.

Table 1: Influence of Substituents on the Biological Activity of Benzofuran Derivatives

| Scaffold/Derivative Class | Substitution Position | Substituent Type | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Benzofuran | C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity | nih.gov |

| 3-Methyl-1-benzofuran | C-3 (on methyl group) | Bromine atom | Potent cytotoxic activity against leukemia cells | nih.govmdpi.com |

| 2,3-Dihydrobenzofuran-2-carboxylic acid | Various | Not specified | Maintained potency and selectivity as PPARα agonists | nih.gov |

| 2,3-Dihydro-1-benzofuran | C-3 | Various | Impacted activity as CB2 agonists | nih.gov |

| Benzofuran | Various | Halogens (Br, Cl, F) | Significant increase in anticancer activities | nih.gov |

Stereochemistry, the specific 3D arrangement of atoms in a molecule, often has a profound impact on biological activity, influencing everything from target binding to metabolic processing nih.gov. For chiral compounds like many this compound derivatives, which can exist as non-superimposable mirror images (enantiomers), one enantiomer is often significantly more active than the other.

A notable example is seen in a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective CB2 agonists. These compounds possess an asymmetric carbon atom, leading to the existence of enantiomers. Through separation and testing, it was determined that the (S)-enantiomer was the active form responsible for the observed biological effect nih.gov. Further studies on dihydrobenzofuran lignans as potential antitumor agents revealed that the (2R, 3R)-enantiomer was twice as active as the racemic mixture in inhibiting tubulin polymerization, while the (2S, 3S)-enantiomer had minimal activity researchgate.net. This demonstrates that the specific spatial orientation of the phenyl group and other substituents on the dihydrobenzofuran ring is critical for effective interaction with the biological target nih.govresearchgate.net.

Conformational analysis has been employed to determine the absolute configuration of benzofuranone derivatives by comparing experimental data with theoretical calculations otka-palyazat.hunih.gov. While these studies primarily aimed to elucidate stereochemistry, they underscore the importance of understanding the molecule's preferred three-dimensional structure. The different possible arrangements of the five-membered ring and the presence or absence of double bonds can lead to distinct structural and physicochemical properties, ultimately affecting how the molecule interacts with its biological targets mdpi.com.

Mechanistic Studies of Biological Activities at the Molecular Level

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their effects is essential for their development as therapeutic agents. Research in this area has focused on identifying specific cellular targets and elucidating the modulation of key biochemical signaling pathways.

Derivatives of the benzofuran and dihydrobenzofuran core have been shown to interact with a variety of specific cellular targets, including enzymes and receptors, leading to the modulation of their functions.

Enzyme Inhibition : Several studies have identified benzofuran derivatives as potent enzyme inhibitors. A series of 2-arylbenzofuran compounds demonstrated good dual inhibitory activity against cholinesterases (acetylcholinesterase and butyrylcholinesterase) and β-secretase (BACE1), which are key enzymes in the pathology of Alzheimer's disease nih.gov. Other benzofuran-based hybrids have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a target in lung cancer therapy nih.gov. Furthermore, certain dihydrobenzofuran lignans have been found to inhibit tubulin polymerization, a mechanism used by some anticancer drugs to halt cell division researchgate.net.

Receptor Modulation : The 2,3-dihydro-1-benzofuran scaffold has been successfully utilized to create potent receptor modulators. One study reported the design of a series of derivatives that act as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a target for treating neuropathic pain and inflammation nih.gov. Another class of 2,3-dihydrobenzofuran-2-carboxylic acids was developed as highly potent and subtype-selective agonists for PPARα, a nuclear receptor involved in regulating lipid metabolism nih.gov.

Table 2: Cellular Targets of Benzofuran and Dihydrobenzofuran Derivatives

| Derivative Class | Cellular Target | Mechanism of Action | Therapeutic Area | Reference |

|---|---|---|---|---|

| 2-Arylbenzofurans | Cholinesterases, BACE1 | Enzyme Inhibition | Alzheimer's Disease | nih.gov |

| Benzofuran-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Enzyme Inhibition | Lung Cancer | nih.gov |

| Dihydrobenzofuran lignans | Tubulin | Inhibition of Polymerization | Cancer | researchgate.net |

| 2,3-Dihydro-1-benzofurans | Cannabinoid Receptor 2 (CB2) | Receptor Agonism | Neuropathic Pain | nih.gov |

| 2,3-Dihydrobenzofuran-2-carboxylic acids | Peroxisome proliferator-activated receptor alpha (PPARα) | Receptor Agonism | Dyslipidemia | nih.gov |

Beyond direct interaction with a single target, benzofuran derivatives can modulate complex intracellular signaling pathways that regulate inflammation and other cellular processes. The anti-inflammatory properties of several benzofuran hybrids have been linked to their ability to interfere with key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways mdpi.com.

Activation of the NF-κB pathway is a central event in inflammation, leading to the production of pro-inflammatory mediators, including cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) researchgate.netresearchgate.net. Studies have shown that certain benzofuran-piperazine hybrids can suppress the release of these pro-inflammatory cytokines in a dose-dependent manner mdpi.com. The proposed mechanism involves the inhibition of the NF-κB pathway, which in turn downregulates the expression of genes encoding for IL-6 and TNF-α mdpi.comresearchgate.net. By modulating these critical pathways, 2,3-dihydro-1-benzofuran derivatives can exert potent anti-inflammatory effects, highlighting their potential for treating a range of inflammatory conditions mdpi.com.

Mechanisms of Antimicrobial Effects (e.g., disruption of microbial cell membranes)

The antimicrobial properties of compounds based on the 2,3-dihydrobenzofuran (B1216630) scaffold are often linked to their ability to interact with and disrupt microbial cell membranes. This mechanism is primarily attributed to the hydrophobic nature of the molecule, which facilitates its insertion into the lipid bilayer of bacterial and fungal cells. researchgate.net The general principle is that such an intrusion alters the structural integrity and fluidity of the membrane, leading to a loss of essential functions and, ultimately, cell death. nih.govrsc.org

While the precise mechanism for this compound is a subject of ongoing investigation, studies on structurally related benzofuran derivatives provide significant insights. For instance, the resveratrol-derived dimer dehydro-δ-viniferin, which contains a dihydrobenzofuran moiety, has been shown to exert its antibacterial activity against Listeria monocytogenes by damaging the cytoplasmic membrane. This damage manifests as significant membrane depolarization and a loss of physical integrity.

The process of membrane disruption by antimicrobial compounds can follow several pathways:

Pore Formation: The accumulation of molecules within the membrane can lead to the formation of pores or channels, causing the leakage of vital intracellular contents like ions and ATP. rsc.orgnih.gov

Membrane Thinning or Destabilization: The insertion of foreign molecules can alter the packing of membrane lipids, destabilizing the bilayer and impairing the function of embedded proteins, such as those involved in transport and energy production. nih.gov

Lipid Reorganization: The compound can induce changes in the organization of membrane lipids, leading to the formation of non-lamellar structures that compromise the barrier function of the membrane.

The hydrophobicity of the dihydrobenzofuran core is crucial for penetrating the lipid environment of the cell membrane. The presence and position of hydroxyl groups can modulate this activity, balancing the molecule's solubility and its ability to interact with the polar head groups and nonpolar tails of phospholipids.

Pro-oxidative Effects and Reactive Oxygen Species Generation

While many phenolic compounds, including benzofuran derivatives, are known for their antioxidant properties, they can also exhibit pro-oxidative behavior under specific conditions. A pro-oxidant is any agent that induces oxidative stress, either by generating reactive oxygen species (ROS) or by inhibiting antioxidant systems. nih.gov Oxidative stress from ROS can damage cellular macromolecules, including lipids, proteins, and DNA. researchgate.net

The potential for this compound to act as a pro-oxidant may be linked to the reactivity of its hydroxyl group, particularly in the presence of transition metal ions like iron (Fe²⁺) or copper (Cu²⁺). This process can occur through mechanisms such as the Fenton reaction, where the compound reduces the metal ion, which then reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals.

Furthermore, compounds with a catechol (1,2-dihydroxybenzene) structure are known to undergo auto-oxidation at physiological pH, forming semiquinone radicals and quinones that are key in the generation of ROS. mdpi.com Although this compound is not a catechol itself, natural product derivatives frequently feature hydroxyl groups on the benzene (B151609) ring. If a derivative possesses an ortho-dihydroxy substitution pattern, it could be susceptible to similar auto-oxidation processes, leading to ROS production. This dual antioxidant/pro-oxidant role is a common feature of many phenolic compounds, where the beneficial antioxidant activity can shift to detrimental pro-oxidant activity depending on concentration and the cellular microenvironment. nih.gov

In Vitro Models for Biological Activity Assessment (Methodological Focus)